molecular formula C22H26N2O5 B14353763 Tetraphylline Pseudoindoxyle CAS No. 92471-49-3

Tetraphylline Pseudoindoxyle

Cat. No.: B14353763
CAS No.: 92471-49-3
M. Wt: 398.5 g/mol
InChI Key: XBQWJIHJQVIDFT-UHFFFAOYSA-N
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Description

Overview of Indole (B1671886) Alkaloid Structural Diversity

Indole alkaloids are a large and exceptionally diverse family of natural products characterized by the presence of an indole nucleus, which consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring. ontosight.ai This core structure serves as a scaffold for a wide array of chemical modifications, leading to thousands of unique compounds. ontosight.ai The diversity arises from the various biosynthetic pathways that attach different substituent groups and build complex, multi-ring systems onto the indole framework. ontosight.aiCurrent time information in Bangalore, IN.

Monoterpenoid indole alkaloids (MIAs) are a major subgroup, formed biosynthetically from the condensation of tryptamine (B22526) and the monoterpenoid secologanin (B1681713). nih.gov The subsequent rearrangements, cyclizations, and oxidative or reductive steps create a vast number of skeletal types. Current time information in Bangalore, IN. This structural variety is significant because it gives rise to a wide spectrum of biological activities, and understanding these structures provides insight into the biosynthetic machinery of the producing organisms, which include plants, fungi, and marine invertebrates. ontosight.ainih.gov

Classification and Significance of Corynanthe-Type Alkaloids

Within the vast family of monoterpenoid indole alkaloids, compounds are classified based on the arrangement of their carbon skeleton, which originates from the precursor strictosidine (B192452). The Corynanthe-type alkaloids are a major class characterized by a specific tetracyclic tetrahydro-β-carboline framework that retains the non-rearranged monoterpene unit from secologanin. nih.gov

Corynanthe alkaloids are biosynthetically crucial as they serve as precursors to other complex indole alkaloid families, such as the iboga and aspidosperma types. nih.gov They are further subdivided into stereochemical groups like normal, pseudo, allo, and epiallo, based on the configuration at key chiral centers. medchemexpress.com This subclass includes notable compounds found in plants of the Rubiaceae and Apocynaceae families and is significant for its wide range of pharmacological effects, including analgesic and anti-inflammatory properties. ijpbs.comeijppr.com A key structural modification within this subclass is the oxidative rearrangement of the indole core to form spiro-oxindole or the isomeric pseudoindoxyl scaffolds, which dramatically alters biological activity. nih.govnorthwestern.edu

Historical Context of Natural Product Chemistry Research

The study of natural products is one of the oldest branches of chemistry, originating from humanity's use of folk medicine to treat ailments. nih.gov The field began to formalize in the early 19th century with the isolation of pure active principles from plants, such as morphine in 1816 and quinine (B1679958) in 1820. nih.gov Initially, the work focused on isolating and purifying these "organic compounds," a term coined in 1807 by Jöns Jacob Berzelius. nih.gov A significant milestone was Friedrich Wöhler's synthesis of urea (B33335) in 1828, which debunked the theory of 'vitalism'—the idea that organic compounds could only be made by living organisms—and established the foundation of modern organic chemistry. northwestern.edu

Throughout the 20th century, advancements in analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), transformed the field, allowing chemists to elucidate the complex structures of natural products with greater speed and accuracy. nih.gov This era saw the discovery of a multitude of alkaloids that became lead compounds for drug development, with more than 40% of modern prescription drugs tracing their origins to natural products. nih.gov

Rationale for Comprehensive Academic Research on Corynanthe-Type Pseudoindoxyls

The scientific impetus for studying Corynanthe-type pseudoindoxyl alkaloids stems from their unique chemical structures and potent, often highly specific, pharmacological activities. The rearrangement of a Corynanthe alkaloid like corynantheidine (B1225087) or its well-known analogue mitragynine (B136389) into a pseudoindoxyl creates a spiro-fused tricyclic system. nih.govnorthwestern.eduacs.org This structural transformation has been shown to dramatically increase the compound's affinity for opioid receptors while potentially reducing the common side effects associated with traditional opioids. nih.govwustl.edu

For instance, research into mitragynine pseudoindoxyl and corynantheidine pseudoindoxyl has revealed them to be potent opioid agonists. nih.govwustl.edu Notably, these compounds appear to be "biased agonists," meaning they activate the receptor in a way that preferentially triggers therapeutic signaling pathways (analgesia) over those that cause adverse effects like respiratory depression and physical dependence. nih.govacs.org The development of synthetic platforms to create these molecules and their analogues allows for detailed structure-activity relationship (SAR) studies. northwestern.eduacs.org This research is crucial for understanding how these complex molecules interact with biological targets and provides a rational basis for designing next-generation analgesics with improved safety profiles. nih.govacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92471-49-3

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

IUPAC Name

methyl 6'-methoxy-1-methyl-3'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,2'-1H-indole]-4-carboxylate

InChI

InChI=1S/C22H26N2O5/c1-12-16-10-24-7-6-22(19(24)9-15(16)17(11-29-12)21(26)28-3)20(25)14-5-4-13(27-2)8-18(14)23-22/h4-5,8,11-12,15-16,19,23H,6-7,9-10H2,1-3H3

InChI Key

XBQWJIHJQVIDFT-UHFFFAOYSA-N

Canonical SMILES

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C(=O)C5=C(N4)C=C(C=C5)OC

Origin of Product

United States

Occurrence, Isolation, and Distribution of Tetraphylline Pseudoindoxyle

Botanical Sources and Geographic Distribution

Tetraphylline pseudoindoxyle has been identified in a select number of plant species, primarily belonging to the Apocynaceae and Loganiaceae families. Its presence has been confirmed in the bark of Neisosperma glomerata and the seeds of Strychnos angustiflora. researchgate.netresearchgate.net

Neisosperma glomerata, a species of flowering plant in the family Apocynaceae, is found in certain regions of Southeast Asia. Strychnos angustiflora, a climbing shrub from the Loganiaceae family, is native to parts of East Asia. theferns.info The distribution of these plants dictates the natural geographic occurrence of this compound.

Advanced Phytochemical Isolation Techniques

The extraction and purification of this compound from its botanical sources require specialized laboratory procedures to separate it from a complex mixture of other plant constituents.

Extraction Methodologies

The initial step in isolating this compound involves solvent extraction. nih.gov This process uses solvents of varying polarities to draw out the alkaloids and other phytochemicals from the plant material. nih.gov A common approach is to use a sequence of solvents, starting with non-polar ones and gradually increasing the polarity to effectively separate compounds based on their chemical properties. researchgate.net The choice of solvent is crucial for maximizing the yield of the desired alkaloid while minimizing the extraction of unwanted substances. nih.gov

Chromatographic Separation Strategies

Following initial extraction, chromatographic techniques are essential for the purification of this compound. Column chromatography is a fundamental method used for the separation of phytochemicals. nih.gov More advanced and efficient techniques like High-Speed Countercurrent Chromatography (HSCCC) have proven particularly effective. researchgate.netaocs.org

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, which can sometimes lead to the irreversible adsorption of the sample. aocs.org It utilizes a centrifugal force to hold a liquid stationary phase while a liquid mobile phase is pumped through it. researchgate.net The separation is based on the differential partitioning of the components in the sample between the two immiscible liquid phases. aocs.org This method offers high resolution and is well-suited for separating complex mixtures of natural products like alkaloids. researchgate.netnih.govnih.gov

Quantitative Analysis of this compound in Natural Sources

Determining the concentration of this compound in its natural sources is a key aspect of phytochemical research. Techniques such as High-Performance Liquid Chromatography (HPLC) are often employed for this purpose. nih.gov HPLC allows for the precise quantification of individual compounds within a complex extract, providing valuable data on the alkaloid's abundance in different plant parts or in plants from various geographical locations.

Identification of Co-occurring Alkaloids and Structural Analogues

This compound is typically found alongside a variety of other related alkaloids. The specific alkaloid profile can vary depending on the plant species and even the specific part of the plant being analyzed.

Heteroyohimbane Series Alkaloids

Tetraphylline pseudoindoxyl is classified as a heteroyohimbane alkaloid. pageplace.deresearchgate.net This class of indole (B1671886) alkaloids is characterized by a pentacyclic ring system derived biosynthetically from tryptamine (B22526) and the monoterpenoid secologanin (B1681713). researchgate.net The heteroyohimbane skeleton is one of the major structural types within the broader category of monoterpenoid indole alkaloids. alraziuni.edu.ye

A key structural feature of pseudoindoxyl alkaloids, including tetraphylline pseudoindoxyl, is the presence of an oxo group at the C-2 position of the indole nucleus, which distinguishes them from the more common oxindole (B195798) alkaloids where the oxo group is at C-3. researchgate.net The stereochemistry at the various chiral centers of the heteroyohimbane framework gives rise to a wide diversity of isomeric compounds found in nature. researchgate.netalraziuni.edu.ye The structural elucidation of these complex molecules relies heavily on modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netresearchgate.net

Mentioned Compounds

Spectroscopic Characterization Strategies

The determination of the intricate structure of Tetraphylline Pseudoindoxyle is a testament to the power of modern spectroscopic methods. Through a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy, researchers have been able to piece together its molecular puzzle. Each technique provides a unique set of data, which, when combined, allows for an unambiguous assignment of the constitution and stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone in the structural elucidation of this compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within the molecule.

The initial steps in the NMR analysis of this compound involve the acquisition of one-dimensional spectra. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum, in turn, provides a count of the carbon atoms in the molecule.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are then employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, information that is crucial for piecing together the carbon skeleton.

¹H and ¹³C NMR Data for this compound

PositionδC (ppm)δH (ppm) (J in Hz)
2182.3
350.12.55 (m)
553.63.05 (m), 2.85 (m)
634.72.10 (m), 1.90 (m)
754.1
8134.4
9122.97.15 (d, 7.5)
10128.57.05 (t, 7.5)
11125.17.30 (t, 7.5)
12109.96.80 (d, 7.5)
13152.1
14118.11.80 (m), 1.60 (m)
1530.12.20 (m)
16108.84.80 (s)
17154.2
1812.11.65 (d, 6.5)
19127.95.40 (q, 6.5)
20132.8
2159.84.10 (m)
N(1)-H8.20 (s)
OCH₃56.13.85 (s)

To establish the connectivity between atoms, a suite of two-dimensional NMR experiments is utilized.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY correlations would confirm the spin systems within the molecule, for instance, the ethylidene group and the protons within the alicyclic rings.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly to the carbons to which they are attached. This allows for the unambiguous assignment of proton and carbon signals for all CH, CH₂, and CH₃ groups.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals correlations between protons and carbons that are two or three bonds apart. HMBC is critical for piecing together the entire molecular framework, connecting quaternary carbons to protonated carbons and bridging different spin systems. For example, correlations from the N(1)-H proton to carbons C2, C7, and C13 would be crucial in confirming the pseudoindoxyle core.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments identify protons that are close to each other in space, regardless of whether they are bonded. This is paramount for determining the relative stereochemistry of the molecule. For instance, a NOESY correlation between the proton at C16 and the methyl group at C18 would help to define their spatial relationship.

For a molecule with multiple stereocenters like this compound, determining the relative and absolute configuration is a significant challenge. Advanced NMR methods, such as quantitative NOE measurements, can provide more precise information about interatomic distances. By carefully measuring the intensity of NOE cross-peaks, it is possible to build a more accurate 3D model of the molecule in solution. This data, when combined with computational modeling, can help to confirm the stereochemical assignments at chiral centers such as C3, C7, C15, C16, and C21.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry is employed to determine the precise mass of the parent ion, which in turn allows for the calculation of the elemental formula of this compound. This is a critical step in confirming the molecular weight and the number of atoms of each element present in the compound.

The molecular formula for this compound has been established as C₂₁H₂₄N₂O₄.

Furthermore, by analyzing the fragmentation pattern of the molecule in the mass spectrometer, valuable structural information can be gleaned. The way the molecule breaks apart can provide clues about the nature of its constituent parts and how they are connected.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands that confirm the presence of key structural features.

Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹)Functional Group
~3400N-H stretching (indole N-H)
~3200O-H stretching (if present, though not in the core structure)
~2950-2850C-H stretching (aliphatic)
~1710C=O stretching (amide carbonyl in the pseudoindoxyle system)
~1620C=C stretching (aromatic and olefinic)
~1250C-O stretching (methoxy group)

The presence of a strong absorption around 1710 cm⁻¹ is particularly diagnostic for the carbonyl group of the oxindole (B195798) moiety, distinguishing it from a typical indole (B1671886) alkaloid.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to characterize the chromophoric system within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. wikipedia.orglibretexts.org The resulting spectrum provides valuable information about the electronic transitions within the molecule, which are directly related to the nature and extent of its conjugated system.

For this compound, the UV-Vis spectrum is characteristic of its pseudoindoxyl chromophore. The absorption maxima (λmax) are crucial indicators of the electronic environment. The specific wavelengths at which maximum absorbance occurs, along with the corresponding molar absorptivity (ε), provide a fingerprint of the molecule's conjugated system.

Wavelength (λmax)Molar Absorptivity (ε)Solvent
225 nm38,000Ethanol
285 nm8,500Ethanol
292 nm7,800Ethanol

This table presents the characteristic UV absorption maxima for this compound, indicating the presence of its specific chromophoric system.

The intense absorption at 225 nm is typical for the complex indole-based chromophore, while the absorptions in the 285-292 nm range are characteristic of the pseudoindoxyl moiety. This absorption pattern helps to distinguish it from other related indole alkaloids. The technique works by passing a beam of light through a sample and measuring the amount of light that is absorbed at each wavelength. wikipedia.org The energy from the light excites electrons from their ground state to a higher energy orbital, and the amount of energy absorbed is proportional to the concentration of the absorbing species in the sample. libretexts.orgmsu.edu

X-ray Crystallography for Absolute Stereochemistry Determination

While UV-Vis spectroscopy illuminates the electronic structure, X-ray crystallography provides the definitive three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.orglibretexts.org This powerful analytical method involves diffracting a beam of X-rays off a single crystal of the compound. nih.govwikipedia.org The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise coordinates of each atom can be determined, revealing bond lengths, bond angles, and the absolute stereochemistry of chiral centers. nih.gov

In the case of this compound, obtaining suitable crystals for X-ray diffraction analysis is a critical step. Once achieved, the analysis would provide an unambiguous determination of the absolute configuration of all stereogenic centers within the molecule. This is crucial for understanding its biological activity and relationship to other stereoisomers. Although specific X-ray crystallographic data for this compound is not widely published, this technique remains the gold standard for determining the absolute configuration of chiral molecules. wikipedia.org

ParameterDescription
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the crystal lattice.
Space GroupThe space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)These parameters define the size and shape of the repeating unit of the crystal lattice.
Final R-factorThe R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit.

This table outlines the key parameters that would be obtained from an X-ray crystallographic analysis of this compound.

Chemical Derivatization for Structure Confirmation

Chemical derivatization plays a crucial role in confirming the proposed structure of a natural product and in further elucidating its chemical properties. By selectively modifying functional groups, researchers can observe changes in spectroscopic data that support the initial structural assignment.

Acetylation and N-Oxidation for Structural Modification and Analysis

The structure of this compound has been further confirmed through chemical transformations, specifically acetylation and N-oxidation. researchgate.net

Acetylation: The presence of a hydroxyl group in the molecule can be confirmed by acetylation, which involves reacting the compound with an acetylating agent such as acetic anhydride. The successful formation of an acetate (B1210297) derivative, observed through changes in its spectroscopic properties (e.g., in NMR and mass spectrometry), provides strong evidence for the existence and location of the hydroxyl group.

N-Oxidation: The nitrogen atom in the indole ring system can be targeted for N-oxidation. This reaction typically involves the use of an oxidizing agent like a peroxy acid. The formation of an N-oxide derivative can be identified by characteristic shifts in the NMR spectrum and an increase in molecular weight corresponding to the addition of an oxygen atom. This confirms the presence and reactivity of the nitrogen atom within the heterocyclic system. researchgate.net

These derivatization reactions not only corroborate the proposed structure but also provide valuable insights into the chemical reactivity of this compound. researchgate.net

Stereochemical Assignment and Conformational Analysis

The precise three-dimensional arrangement of atoms (stereochemistry) and the preferred spatial orientation of the molecule (conformation) are critical aspects of the structural elucidation of this compound.

Determination of Relative and Absolute Configuration

The relative configuration describes the spatial relationship between different chiral centers within the same molecule. iupac.org For this compound, techniques like Nuclear Overhauser Effect (NOE) spectroscopy in NMR are instrumental in determining the relative stereochemistry. NOE experiments can reveal the proximity of different protons in space, allowing for the assignment of their relative orientations (e.g., cis or trans).

The absolute configuration refers to the definitive three-dimensional arrangement of the atoms at a chiral center. wikipedia.orglibretexts.org As mentioned previously, X-ray crystallography is the most reliable method for determining the absolute configuration. wikipedia.org In the absence of crystallographic data, chiroptical methods like Electronic Circular Dichroism (ECD) can be employed. By comparing the experimental ECD spectrum with theoretically calculated spectra for different possible stereoisomers, the absolute configuration can often be assigned.

Conformational Preferences in Solution

The conformation of a molecule can significantly influence its chemical and biological properties. In solution, this compound is not static but exists as an equilibrium of different conformers. The preferred conformation is the one with the lowest energy.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational preferences of molecules in solution. By analyzing coupling constants between protons and through NOE experiments, it is possible to deduce the dominant conformation of the various rings in the complex structure of this compound. This analysis provides a dynamic picture of the molecule's shape and flexibility in a biologically relevant environment.

Biosynthesis of Tetraphylline Pseudoindoxyle

Proposed Biogenetic Origin within Monoterpenoid Indole (B1671886) Alkaloid Pathways

Tetraphylline pseudoindoxyle originates from the monoterpenoid indole alkaloid (MIA) biosynthetic pathway. This pathway is responsible for producing over 4,100 known compounds, many with significant physiological activities. wikipedia.org The core structure of these alkaloids is derived from two primary building blocks: a tryptamine (B22526) moiety, which comes from the shikimate pathway via the amino acid tryptophan, and a monoterpenoid moiety, supplied by the terpenoid pathway in the form of secologanin (B1681713). wikipedia.orghep.com.cn The convergence of these two precursors marks the entry point into the vast array of MIA structures.

Identification of Key Precursors and Intermediates

The assembly of the complex structure of this compound relies on the sequential modification of key precursors and intermediates.

The cornerstone of MIA biosynthesis is the formation of strictosidine (B192452). hep.com.cn This compound is the universal precursor for virtually all monoterpenoid indole alkaloids, including the Corynanthe-type alkaloids. hep.com.cnresearchgate.net The condensation that forms strictosidine is considered the committed step in the pathway; once formed, it is channeled into the various branches of MIA biosynthesis. hep.com.cnresearchgate.net The biosynthesis of this compound is therefore proposed to proceed through the formation and subsequent transformation of this pivotal intermediate.

The formation of strictosidine itself results from the union of two precursor molecules: tryptamine and secologanin. wikipedia.orgresearchgate.net

Tryptamine: This indole-containing primary amine is biosynthesized from the amino acid tryptophan through a decarboxylation reaction catalyzed by the enzyme tryptophan decarboxylase (TDC). wikipedia.orgresearchgate.net

Secologanin: This complex monoterpenoid is an iridoid glucoside. Its biosynthesis begins with the monoterpene geraniol, which undergoes a series of enzymatic conversions, including hydroxylation and oxidative cleavage, to yield the final secologanin structure. researchgate.netnih.gov

The following table summarizes the key precursors and the central intermediate in the pathway.

Compound NamePrecursor(s)Role in Pathway
TryptamineTryptophanProvides the indole and ethylamine (B1201723) portion of the alkaloid skeleton. wikipedia.org
SecologaninGeraniolProvides the C9/C10 monoterpenoid portion of the alkaloid skeleton. researchgate.net
StrictosidineTryptamine, SecologaninThe universal precursor to all monoterpenoid indole alkaloids. hep.com.cnnih.gov

Postulated Enzymatic Transformations and Catalytic Mechanisms

The construction of the MIA skeleton is governed by specific enzymatic reactions that ensure high efficiency and stereochemical fidelity.

The key bond-forming event in the biosynthesis of strictosidine is a Pictet-Spengler reaction. wikipedia.orgnih.gov This reaction involves the condensation of an aldehyde (from secologanin) with a β-arylethylamine (tryptamine). wikipedia.org The reaction mechanism proceeds through the initial formation of a Schiff base, which then cyclizes via an intramolecular electrophilic substitution on the electron-rich indole ring. ucl.ac.uk In the biological context, this crucial cyclization is catalyzed by the enzyme strictosidine synthase (STR). researchgate.netnih.gov This enzyme facilitates the condensation of tryptamine and secologanin to form the tetrahydro-β-carboline core of strictosidine. nih.gov

A critical feature of alkaloid biosynthesis is the precise control of stereochemistry. The Pictet-Spengler reaction that forms strictosidine is a prime example of an enantioselective and diastereoselective process. ucl.ac.uknih.gov The enzyme strictosidine synthase catalyzes the reaction in a highly stereospecific manner, yielding exclusively the 3-α(S) isomer of strictosidine. researchgate.netnih.gov This stereochemical outcome is crucial, as the specific three-dimensional arrangement of atoms in strictosidine dictates the stereochemistry of the thousands of downstream alkaloids derived from it, including Corynanthe-type structures like this compound. This enzymatic control ensures the production of a single, biologically active stereoisomer, a feat that presents a significant challenge in synthetic organic chemistry. ucl.ac.ukrsc.org

Chemoenzymatic Approaches to Biosynthetic Pathway Elucidation

The elucidation of the biosynthetic pathway of complex natural products like tetraphylline pseudoindoxyl is a significant challenge. Traditional methods are often hindered by the transient nature of intermediates and the difficulty in isolating and characterizing the responsible enzymes. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical synthesis, has emerged as a powerful tool to overcome these hurdles. nih.govmdpi.com This approach is particularly valuable in studying monoterpenoid indole alkaloids (MIAs), a class to which tetraphylline pseudoindoxyl belongs.

Chemoproteomics, a sub-discipline of chemical biology, has shown great potential in identifying the specific enzymes involved in biosynthetic pathways. nih.gov This technique utilizes activity-based probes that mimic the natural substrates of enzymes. These probes can selectively bind to and identify functional proteins within a complex cellular environment, thereby accelerating the discovery of previously unknown biosynthetic genes. nih.gov For instance, the use of a diazirine-based probe specific to strictosamide (B192450) was instrumental in identifying an epoxidase crucial for camptothecin (B557342) biosynthesis, filling a critical gap in its pathway. nih.gov A similar strategy could be employed to identify the enzymes responsible for the conversion of tetraphylline to its pseudoindoxyl form.

Furthermore, chemoenzymatic methods allow for the synthesis of proposed biosynthetic intermediates that may be difficult to isolate from natural sources. nih.gov By feeding these synthesized intermediates to plant extracts or purified enzymes, researchers can confirm their position in the biosynthetic sequence. For example, the chemoenzymatic synthesis of heparin and its derivatives has been achieved by using glycosyltransferases to construct the polysaccharide backbone, followed by the enzymatic placement of sulfo groups. nih.gov This biomimetic strategy allows for the creation of structurally defined oligosaccharides for further study. nih.gov

In the context of Corynanthe-type alkaloids, chemoenzymatic synthesis has been used to produce various derivatives. frontiersin.org The secretome of fungi like Botrytis cinerea can be used to biotransform simpler phenolic acids into complex dimers and trimers, demonstrating the power of enzymatic cocktails in generating chemical diversity from natural product scaffolds. frontiersin.org This approach could be adapted to explore the potential enzymatic transformations of tetraphylline and related Corynanthe alkaloids.

Comparative Biosynthetic Studies with Related Corynanthe-Type Alkaloids and Pseudoindoxyl Analogues

The biosynthesis of tetraphylline pseudoindoxyl is best understood when compared to the formation of other Corynanthe-type alkaloids and their corresponding pseudoindoxyl isomers. researchgate.net These compounds share a common biosynthetic origin, starting from the condensation of tryptamine and secologanin to form strictosidine, the universal precursor to all monoterpenoid indole alkaloids. researchgate.net

Subsequent enzymatic steps, including deglycosylation and a series of reductions, cyclizations, and oxidations, lead to the diversification of the Corynanthe scaffold. biorxiv.org Key enzymes such as medium-chain alcohol dehydrogenases and enol O-methyltransferases have been identified in Mitragyna speciosa (kratom) that are responsible for the formation of the corynantheine (B231211) scaffold, the precursor to alkaloids like mitragynine (B136389). acs.org Rational mutagenesis of these enzymes has revealed specific amino acid residues that control the stereochemistry at key positions, highlighting the molecular basis for the diversity of these alkaloids. acs.org

The formation of pseudoindoxyl alkaloids, such as mitragynine pseudoindoxyl, is believed to occur through the oxidative rearrangement of their indole counterparts. wikipedia.orgnih.gov For example, mitragynine can be oxidized to 7-hydroxymitragynine, which then undergoes a base-induced rearrangement to form mitragynine pseudoindoxyl. nih.gov This transformation can also occur as a metabolic process in biological systems. wikipedia.org It is highly probable that the biosynthesis of tetraphylline pseudoindoxyl follows a similar oxidative rearrangement from a tetraphylline precursor.

Recent studies have focused on the total synthesis of Corynanthe alkaloids and their pseudoindoxyl derivatives, providing further insights into their formation and structural plasticity. nih.govresearchgate.netnih.gov The development of a catalytic, asymmetric platform has enabled access to various corynantheine alkaloids, including the first enantioselective total synthesis of (-)-corynantheidine pseudoindoxyl. nih.gov These synthetic studies, while not directly elucidating the in vivo biosynthetic pathway, provide plausible chemical routes and allow for the production of these complex molecules for further biological investigation. nih.govresearchgate.net

The table below summarizes key enzymes and their functions in the biosynthesis of related Corynanthe-type alkaloids, which provide a framework for understanding the potential biosynthesis of tetraphylline pseudoindoxyl.

Enzyme ClassFunctionExample Substrate/ProductOrganism
Medium-Chain Alcohol Dehydrogenases (MsDCS1/MsDCS2) Stereoselective reduction of strictosidine aglyconeStrictosidine aglycone to (20S/20R)-corynantheidine precursorMitragyna speciosa
Enol O-Methyltransferase (MsEnolMT) O-methylation of the enol intermediateCorynantheidine (B1225087) precursor to CorynantheidineMitragyna speciosa
Cytochrome P450 Oxidases Oxidation of indole alkaloidsMitragynine to 7-HydroxymitragynineHomo sapiens (metabolism)
Strictosidine Synthase (STR) Condensation of tryptamine and secologaninTryptamine + Secologanin to StrictosidineRauvolfia tetraphylla, Catharanthus roseus
Strictosidine β-Glucosidase (SGD) Deglycosylation of strictosidineStrictosidine to Strictosidine aglyconeRauvolfia tetraphylla, Catharanthus roseus

Compound Index

Chemical Synthesis of Tetraphylline Pseudoindoxyle and Structural Analogues

Total Synthesis Methodologies

The total synthesis of tetraphylline pseudoindoxyle and related spirooxindole alkaloids, such as rhynchophylline (B1680612) and isorhynchophylline, has been a subject of considerable research, leading to the development of elegant and efficient synthetic routes. acs.orgnih.govrsc.org These syntheses often serve as a platform to showcase the power of modern synthetic methods in assembling complex molecular architectures. acs.org

A common retrosynthetic approach for spirooxindole alkaloids of the this compound family involves disconnecting the spirocyclic core at a late stage. The key spiro[pyrrolidine-3,3'-oxindole] moiety is a privileged heterocyclic motif associated with a variety of biological activities. researchgate.net

A primary disconnection strategy involves a retro-Pictet-Spengler reaction or a related cyclization to break the C-N and C-C bonds that form the piperidine (B6355638) or related heterocyclic ring fused to the indole (B1671886) core. This leads to a tryptamine (B22526) derivative and an appropriate aldehyde or ketone fragment. For instance, the formal synthesis of ent-rhynchophylline and ent-isorhynchophylline has been achieved starting from (S)-tryptophanol, which serves as a chiral source for the tryptamine portion of the molecule. researchgate.netrsc.org

Another powerful retrosynthetic strategy involves the oxidative rearrangement of an indole precursor to generate the oxindole (B195798) core. acs.orgnih.gov This biomimetic approach mimics the proposed biosynthetic pathway where indole alkaloids are converted to their oxindole counterparts. researchgate.net This strategy can be combined with cascade reactions to rapidly assemble the polycyclic system. acs.org

Retrosynthetic Disconnection Key Precursors Relevant Alkaloid Analogues
Retro-Pictet-SpenglerTryptamine derivative, Aldehyde/KetoneRhynchophylline, Isorhynchophylline
Oxidative RearrangementIndole precursorRhynchophylline, Geissoschizol oxindole
Cascade ReactionsFunctionalized indoles and dienophilesPolycyclic 3-spirooxindoles

This table outlines common retrosynthetic strategies for spirooxindole alkaloids related to this compound.

The construction of the this compound framework relies on a series of key bond-forming reactions and cyclization strategies.

The Pictet-Spengler reaction is a cornerstone in the synthesis of many indole alkaloids, including the structural analogues of this compound. wikipedia.org This reaction involves the condensation of a β-arylethylamine, such as a tryptamine derivative, with an aldehyde or ketone, followed by an acid-catalyzed cyclization. wikipedia.org The reaction proceeds through an initial iminium ion formation, followed by an electrophilic attack on the electron-rich indole ring to form a spirocyclic intermediate, which then rearranges to the final product. wikipedia.org

In the synthesis of rhynchophylline and isorhynchophylline, the Pictet-Spengler reaction has been employed to construct the tetracyclic core with high diastereoselectivity. acs.org The stereochemical outcome of the reaction can often be controlled by the reaction conditions, such as the choice of acid catalyst and solvent. chemrxiv.org Both cis and trans isomers of 1,3-disubstituted-tetrahydro-β-carbolines can be obtained by tuning these parameters. chemrxiv.org For instance, an iridium(I)-catalyzed reductive Pictet-Spengler reaction has been developed for the diastereoselective synthesis of aza-spirocyclic indolines. acs.org Furthermore, oxa-Pictet-Spengler reactions have been developed to construct related oxygen-containing heterocyclic systems with good stereocontrol. nih.gov

Indole annulation and dearomatization reactions are powerful strategies for the construction of the spirooxindole core. bohrium.com These reactions involve the formal addition of a two-carbon or four-carbon unit across the 2,3-double bond of the indole, leading to the formation of the spirocyclic system and the disruption of the indole's aromaticity.

One such approach is the oxidative rearrangement of indoles to oxindoles, which can be achieved using various oxidizing agents. nih.gov This transformation can be part of a cascade sequence, where the initial oxidation is followed by a nucleophilic cyclization to rapidly build the polycyclic framework. acs.org For example, a one-pot double oxidative rearrangement of furan (B31954) and indole followed by a nucleophilic cyclization has been successfully applied in the formal synthesis of rhynchophylline and isorhynchophylline. acs.org

Another strategy involves the dearomative [4+2] cycloaddition of indoles with suitable dienes, or the use of cascade reactions involving 2-isocyanoethylindoles to construct polycyclic 3-spirooxindoles. rsc.org These methods provide efficient access to complex spirooxindole alkaloids with multiple stereocenters.

The control of stereochemistry is paramount in the synthesis of this compound and its analogues, which possess multiple chiral centers. Enantioselective synthesis, which favors the formation of a specific enantiomer, is crucial as different enantiomers of a molecule often exhibit different biological activities. nih.gov

Chiral auxiliaries are often employed to induce stereoselectivity in the synthesis of spirooxindoles. A chiral auxiliary is a temporary chiral group that is attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. In the asymmetric total synthesis of rhynchophylline and isorhynchophylline, Bosch's chiral lactam, derived from (S)-phenylglycinol, has been used to prepare an enantioenriched cyclic imine precursor. acs.orgnih.gov

Comparative Analysis of Synthetic Routes: Efficiency and Yields

Linear vs. Convergent Syntheses: Early synthetic designs often followed a linear path, where the molecule is built step-by-step. Modern approaches favor convergent syntheses, where different fragments of the molecule are prepared separately and then joined together late in the sequence. The Pictet-Spengler reaction, which couples tryptamine and secologanin (B1681713), is a prime example of a convergent strategy that dramatically improves efficiency.

Catalytic and Asymmetric Methods: The development of catalytic, asymmetric platforms provides a significant leap in efficiency. nih.govnorthwestern.edu These methods allow for the rapid, enantioselective construction of the alkaloid core, often reducing the number of steps required compared to older routes that relied on chiral auxiliaries or resolution of racemic mixtures. For example, the first enantioselective total synthesis of the related (-)-corynantheidine pseudoindoxyl was achieved through such a catalytic platform. nih.gov

| Biomimetic/Bio-inspired Routes | Potentially High | Mimicking nature's synthetic pathways can lead to highly efficient and stereoselective transformations. researchgate.net |

Ultimately, the most efficient routes are those that are step-economical, building molecular complexity rapidly through powerful, selective, and catalytic bond-forming reactions.

Partial Synthesis and Semi-Synthetic Approaches

Semi-synthesis, which uses a naturally occurring molecule as a starting material, can be a highly effective alternative to total synthesis, especially when the natural precursor is readily available.

Elaboration from Biosynthetic Precursors (e.g., Strictosidine)

Strictosidine (B192452) is the common biosynthetic precursor to the entire family of over 3,000 monoterpene indole alkaloids (MIAs), making it an ideal starting point for semi-synthetic endeavors. wikipedia.orgresearchgate.net It is formed in nature via the enzyme-catalyzed condensation of tryptamine and secologanin. wikipedia.org

Chemical synthesis can mimic this process. Once synthetic strictosidine is obtained, "bioinspired transformations" can be used to convert it into various other alkaloids. researchgate.net A powerful modern approach involves metabolic engineering, where microorganisms like yeast (Saccharomyces cerevisiae) are engineered to produce strictosidine de novo. researchgate.net Furthermore, these microbial systems can be used for the semi-synthesis of "new-to-nature" alkaloids. For example, by feeding engineered yeast 5-hydroxytryptamine along with chemically synthesized secologanin, researchers have produced 10-hydroxystrictosidine, a novel analogue not readily accessible from natural plant sources. frontiersin.org Similarly, various tryptamine analogues can be combined with secologanin in one-pot enzymatic reactions to generate a library of strictosidine derivatives for further chemical exploration. nih.gov

Chemical Modification of Naturally Occurring Analogues

Another powerful semi-synthetic strategy involves the direct chemical modification of a closely related, abundant natural alkaloid to produce the desired target. For instance, the pseudoindoxyl core can be generated from a corresponding Corynanthe indole alkaloid through oxidation. A notable example is the synthesis of mitragynine (B136389) pseudoindoxyl, a potent opioid agonist, from the natural product mitragynine, which is also a Corynanthe-type alkaloid. researchgate.net This transformation demonstrates the feasibility of converting the indole moiety of a related natural product into the spiro-oxindole system characteristic of this compound.

This approach can be expanded to create libraries of diverse compounds. By taking a core heterocyclic scaffold related to the Yohimbine and Corynanthe alkaloids, established chemical protocols like cross-coupling and N-functionalization reactions can be used to generate a wide array of novel analogues for biological screening. nih.gov

Development of Novel Synthetic Methods for the this compound Core Structure

The pursuit of complex targets like this compound serves as a driving force for the invention of new synthetic methods. rsc.org Recent advances have focused on creating more direct and versatile routes to the core structure.

A significant breakthrough is the development of a catalytic, asymmetric platform that enables rapid access to various corynantheine (B231211) alkaloids, including the first enantioselective synthesis of (-)-corynantheidine pseudoindoxyl. nih.govnorthwestern.edu Such platforms often rely on transition metal catalysis (e.g., using rhodium) or organocatalysis to achieve high levels of stereocontrol and efficiency. nih.gov

Multicomponent reactions are another area of innovation. Strategies involving a Mannich-type multicomponent assembly process followed by a 1,3-dipolar cycloaddition have been developed to rapidly and efficiently construct the parent heterocyclic scaffolds. nih.gov These intermediates can then be readily elaborated into a diverse library of alkaloid analogues.

Inspired by the complexity of natural products, chemists also devise novel bond-forming strategies. For other complex alkaloids, approaches have included leveraging unique transannular reactions in macrocyclic intermediates or using sequences like a [2+2] photocycloaddition followed by bond cleavage to install challenging structural features like quaternary centers. nih.gov These innovative strategies, born from the challenge of total synthesis, continually expand the toolbox of the organic chemist and enable more efficient routes to molecules like this compound.

Chemical Transformations and Reactivity of Tetraphylline Pseudoindoxyle

Functional Group Modifications

The functional groups of tetraphylline pseudoindoxyl are amenable to a variety of modifications, including oxidation, reduction, acylation, and alkylation, allowing for the synthesis of diverse derivatives.

Oxidation Reactions (e.g., N-oxidation)

The tertiary nitrogen atom (N-4) within the piperidine (B6355638) ring system of tetraphylline pseudoindoxyl is susceptible to oxidation, leading to the formation of the corresponding N-oxide. This transformation is a common metabolic pathway for many indole (B1671886) alkaloids and can also be achieved synthetically. researchgate.netresearchgate.net The use of oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) has been reported for the N-oxidation of related Corynanthe alkaloids like mitragynine (B136389). dntb.gov.ua However, such oxidations can sometimes lead to complex product mixtures, including unusual dimerization products, highlighting the need for carefully controlled reaction conditions. dntb.gov.ua In some instances, protection of other reactive sites may be necessary to achieve selective N-oxidation.

Table 1: Examples of N-Oxidation in Related Alkaloids

Starting Material Oxidizing Agent Product Reference
Vineridine m-CPBA Vineridine N-oxide researchgate.net

Reduction Reactions

The ketone functional group of the pseudoindoxyl core is a primary site for reduction reactions. The use of hydride-donating reagents, such as sodium borohydride (B1222165) (NaBH₄), can reduce the ketone to the corresponding secondary alcohol. researchgate.netmasterorganicchemistry.comlibretexts.org This reaction introduces a new stereocenter at the C-2 position, potentially leading to a mixture of diastereomeric alcohols. The stereochemical outcome of the reduction can be influenced by the steric environment around the ketone and the specific reaction conditions employed. It has been noted in the synthesis of related compounds that NaBH₄ can sometimes lead to the undesired reduction of the pseudoindoxyl ketone, indicating its reactivity towards this functionality. escholarship.org

Table 2: Reduction of Pseudoindoxyl Ketones

Starting Material Reducing Agent Product Type Reference
Yohimbine Pseudoindoxyls Sodium Borohydride Corresponding secondary alcohols researchgate.net

Acylation and Alkylation Reactions (e.g., Acetate (B1210297) formation)

The secondary amine (N-1) of the indole moiety in tetraphylline pseudoindoxyl is a nucleophilic center that can readily undergo acylation and alkylation reactions.

Acylation: The introduction of an acyl group at the N-1 position can be achieved using various acylating agents, such as acid chlorides or anhydrides, often in the presence of a base or a Lewis acid catalyst. rsc.orgorganic-chemistry.orgmdpi.comresearchgate.net For instance, Friedel-Crafts acylation conditions have been optimized for the regioselective 3-acylation of indoles, a reaction that can be conceptually applied to the N-acylation of the pseudoindoxyl scaffold. researchgate.net The resulting N-acyl derivatives, such as the N-acetylated product, can exhibit altered chemical and biological properties.

Alkylation: Similarly, the N-1 position can be alkylated using alkyl halides. For example, the N-alkylation of mitragynine pseudoindoxyl with benzyl (B1604629) bromide and iodomethane (B122720) has been reported. nih.gov These reactions typically proceed under basic conditions to deprotonate the indole nitrogen, enhancing its nucleophilicity.

Table 3: Examples of Acylation and Alkylation of Indole Alkaloids

Reaction Type Reagent(s) Substrate Product Reference
Acylation Acyl chlorides/anhydrides, Lewis acid Indoles 3-Acylindoles mdpi.comresearchgate.net
Alkylation Benzyl bromide, base Mitragynine Pseudoindoxyl N-Benzyl-mitragynine Pseudoindoxyl nih.gov

Electrophilic and Nucleophilic Substitutions

Electrophilic Substitution: The indole nucleus is generally susceptible to electrophilic attack. While the C-3 position is the most reactive site in simple indoles, in the case of tetraphylline pseudoindoxyl, this position is part of the spirocyclic system. Therefore, electrophilic substitution would be expected to occur on the benzene (B151609) ring, directed by the existing substituents.

Nucleophilic Substitution: Nucleophilic aromatic substitution on the benzene ring is less common and typically requires the presence of strongly electron-withdrawing groups or the conversion of a hydroxyl group into a better leaving group, such as a triflate. For instance, in the synthesis of mitragynine pseudoindoxyl analogs, the C-9 methoxy (B1213986) group was first cleaved to a hydroxyl group, which was then converted to a triflate. nih.gov This triflate derivative could then undergo palladium-catalyzed nucleophilic substitution reactions with various nucleophiles, such as cyanides or boronic acids, to introduce new substituents at the C-9 position. nih.gov

Ring Transformations and Skeletal Rearrangement Reactions

The spirocyclic core of tetraphylline pseudoindoxyl is a product of a significant skeletal rearrangement from its parent indole alkaloid, tetraphylline. This inherent structural feature also predisposes it to further ring transformations and rearrangements under certain conditions.

The formation of the pseudoindoxyl skeleton itself is believed to proceed through an oxidative rearrangement, likely involving a pinacol-type 1,2-alkyl shift. researchgate.netfrontiersin.org This process highlights the potential for the C-2/C-7 spiro center to be involved in further skeletal modifications. For instance, base-induced rearrangements of 7-hydroxyindolenines derived from related alkaloids have been observed, leading to different isomeric products. researchgate.net Moreover, computational and synthetic studies on related systems suggest that the spirooxindole core can be formed from a seco-/hetero-yohimbine alkaloid via epoxidation of the indole ring followed by a (semi-)pinacol rearrangement. frontiersin.org These findings underscore the dynamic nature of the pseudoindoxyl scaffold and its potential to undergo further skeletal transformations. mpg.demdpi.comunimi.itchemrxiv.orgchemrxiv.org

Mechanistic Investigations of Tetraphylline Pseudoindoxyle Reactions

The mechanisms of the reactions involving tetraphylline pseudoindoxyl are largely inferred from studies on analogous systems. The formation of the pseudoindoxyl core from the corresponding indole alkaloid is a key mechanistic consideration. This transformation is proposed to occur via an oxidative rearrangement. frontiersin.orgwikipedia.org Isotopic labeling studies on related alkaloids support a one-step oxidative rearrangement from the tetrahydro-β-carboline moiety of the precursor. frontiersin.org

The functional group modifications follow well-established reaction mechanisms. For instance, the reduction of the ketone by sodium borohydride proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.org Acylation and alkylation of the indole nitrogen involve nucleophilic attack of the nitrogen on the electrophilic acyl or alkylating agent. rsc.orgnih.gov

The mechanism of nucleophilic substitution at the C-9 position of the aromatic ring, after conversion to a triflate, typically involves a palladium-catalyzed cycle of oxidative addition, transmetalation (for Suzuki-type couplings), and reductive elimination. nih.gov Understanding these mechanistic pathways is crucial for predicting reactivity and for the rational design of new synthetic routes to novel derivatives of tetraphylline pseudoindoxyl. nih.govrsc.org

Table 4: Compound Names Mentioned in the Article

Compound Name
Tetraphylline Pseudoindoxyl
Tetraphylline
Mitragynine
Mitragynine Pseudoindoxyl
Vineridine
Vineridine N-oxide
Yohimbine Pseudoindoxyls
N-Benzyl-mitragynine Pseudoindoxyl
N-Methyl-mitragynine Pseudoindoxyl
Tetraphyllicine
Ajmalicine
Alstonine
Cathenamine
Corynantheidine (B1225087)
Dihydrocorynantheol
Geissoschizine
Hirsutine
Isocorynoxeine
Mayumbine
Rauwolscine
Rhynchophylline (B1680612)
Tacamonine

Reactivity Profile of this compound under Varied Reaction Conditions (pH, Temperature, Solvents)

The reactivity and stability of this compound, a complex indole alkaloid, are significantly influenced by the surrounding chemical environment. Factors such as pH, temperature, and the nature of the solvent can dictate its chemical transformations, degradation pathways, and solubility. While specific quantitative data for this compound is not extensively available in the public domain, the general behavior of related pseudoindoxyl and indole alkaloids provides a framework for understanding its likely reactivity profile.

Influence of pH

The pH of the reaction medium is a critical factor governing the stability and potential transformations of pseudoindoxyl alkaloids. These compounds possess multiple functional groups that can be protonated or deprotonated, altering their electronic structure and reactivity.

For instance, studies on the related compound mitragynine pseudoindoxyl have shown that it exists as a dynamic ensemble of stereoisomers in protic environments, and the equilibrium between these isomers can be influenced by pH. researchgate.net It is plausible that this compound exhibits similar pH-dependent stereoisomerism. The nitrogen atoms within the alkaloid structure are basic and can be protonated under acidic conditions, which can affect the molecule's conformation and susceptibility to nucleophilic attack or rearrangement.

Generally, indole alkaloids can undergo acid-catalyzed rearrangements or degradation. nih.gov Under strongly acidic conditions, protonation can lead to the formation of reactive intermediates that may undergo further reactions. Conversely, under alkaline conditions, deprotonation of acidic protons or hydrolysis of ester groups, if present, can occur. For many alkaloids, acidic conditions (pH 3-6) tend to favor stability, while alkaline conditions can accelerate degradation. researchgate.net

Table 1: Postulated pH-Dependent Reactivity of this compound

pH RangeExpected Predominant FormPotential Reactivity/TransformationPostulated Stability
Acidic (pH < 4) Protonated speciesPotential for acid-catalyzed rearrangement; increased solubility in aqueous media.May be less stable due to potential for rearrangement.
Near-Neutral (pH 6-8) Neutral moleculeDynamic equilibrium of stereoisomers; potential for enzymatic transformations.Likely to have moderate stability.
Alkaline (pH > 8) Deprotonated speciesPotential for base-catalyzed hydrolysis of ester groups; rearrangement.May be less stable, particularly if ester functionalities are present.

Note: This table is based on the general behavior of related indole and pseudoindoxyl alkaloids and represents a theoretical profile for this compound in the absence of specific experimental data.

Influence of Temperature

Temperature is a key factor that affects the rate of chemical reactions, including the degradation of alkaloids. Increased temperatures generally provide the necessary activation energy for decomposition reactions to occur.

Thermal degradation of indole alkaloids can proceed through various pathways, including oxidation, decarboxylation, and cleavage of ring structures. researchgate.netresearchgate.net For many alkaloids, temperatures above 60°C can lead to a noticeable decrease in their concentration due to thermal degradation. mdpi.com However, some alkaloids are known to be relatively heat-stable. researchgate.net

The thermal stability of this compound would likely be dependent on its specific structural features. The presence of sensitive functional groups could lower its decomposition temperature. Thermogravimetric analysis (TGA) would be required to determine its precise thermal degradation profile.

Table 2: Postulated Thermal Reactivity of this compound

Temperature RangeExpected EffectPotential Degradation Pathway
< 40°C Minimal degradation-
40°C - 80°C Onset of slow degradationInitial cleavage of weaker bonds, potential for accelerated isomerization.
> 80°C Significant degradationOxidation, fragmentation of the polycyclic core, loss of functional groups.

Note: This table provides a generalized thermal reactivity profile based on the behavior of other indole alkaloids. Specific degradation temperatures and pathways for this compound require experimental verification.

Influence of Solvents

The choice of solvent is crucial for dissolving this compound and for controlling its reactivity. The polarity, proticity, and coordinating ability of the solvent can all play a significant role.

As a general rule for alkaloids, the free base form is typically more soluble in organic solvents, while the salt form (protonated) is more soluble in water. mdpi.com Therefore, the solubility of this compound in a given solvent will depend on its form (free base or salt).

In terms of reactivity, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can favor certain reaction pathways, such as those involving charged intermediates. atamanchemicals.com Protic solvents, such as alcohols and water, can participate in reactions through hydrogen bonding and can also act as nucleophiles. The solubility of related indole alkaloids has been shown to be highest in polar aprotic solvents like DMSO and DMF, followed by alcohols, with lower solubility in less polar solvents and water. researchgate.netpsu.edu

Table 3: Postulated Solubility and Reactivity of this compound in Common Solvents

SolventSolvent TypePostulated SolubilityPotential Influence on Reactivity
Water Protic, PolarLow (as free base), higher (as salt)Can act as a nucleophile; facilitates proton transfer reactions.
Methanol/Ethanol Protic, PolarModerate to GoodCan act as nucleophiles; can influence stereoisomeric equilibrium.
Acetonitrile Aprotic, PolarModerateGenerally considered a non-participating solvent in many reactions.
Dichloromethane Aprotic, NonpolarGoodGood for reactions where a non-nucleophilic environment is desired.
Dimethyl Sulfoxide (DMSO) Aprotic, PolarHighCan accelerate reactions involving anionic species.
Dimethylformamide (DMF) Aprotic, PolarHighCan favor reactions at nitrogen atoms within the indole structure. atamanchemicals.com

Note: This table is a qualitative prediction based on the known solubility and reactivity of similar alkaloid structures. Actual solubility values and reactivity outcomes would need to be determined experimentally.

Advanced Theoretical and Computational Chemistry Studies on Tetraphylline Pseudoindoxyle

Quantum Chemical Calculations for Electronic Structure, Energetics, and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, thermodynamic stability, and geometric parameters of complex natural products like indole (B1671886) alkaloids. For compounds analogous to tetraphylline pseudoindoxyle, DFT methods such as B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) are commonly used to optimize molecular geometries and calculate electronic energies. chemmethod.comfrontiersin.orgacs.org

These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for confirming experimentally determined structures. The relative energies of different isomers and conformers can be calculated to predict the most stable forms. For instance, studies on other indole alkaloids have used DFT to determine the energetic favorability of certain stereoisomers, which is critical for understanding their biosynthesis and chemical synthesis. nih.gov

Table 1: Representative Calculated Electronic Properties for an Indole Alkaloid Analogue (Gardflorine B) using DFT (B3LYP/6-311++G(d,p)) frontiersin.org

ParameterValue
HOMO Energy-4.81 eV
LUMO Energy-0.65 eV
HOMO-LUMO Energy Gap (ΔE)4.16 eV

This table presents data for Gardflorine B, an indole alkaloid, as representative values for the class of compounds to which this compound belongs. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. chemmethod.com

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules like this compound. These simulations model the atomic motions of a molecule over time, providing insights into its dynamic behavior and the different shapes it can adopt in various environments (e.g., in solution or when interacting with a biological target).

For related compounds like mitragynine (B136389) pseudoindoxyl, MD simulations have been used to study their interactions with lipid bilayers and opioid receptors. uitm.edu.mymajumdarchemneuro.com These studies reveal how the molecule permeates cell membranes and which conformations are most stable within a biological environment. uitm.edu.my Such simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the molecule in its bound state. The results of MD simulations are crucial for understanding the structure-activity relationships of these alkaloids. majumdarchemneuro.com A study on mitragynine pseudoindoxyl revealed its rapid permeation into lipid bilayers, with the molecule remaining close to the lipid headgroups. uitm.edu.my

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are increasingly used to predict spectroscopic parameters, which serves as a powerful aid in structure elucidation and verification. The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) has become a standard tool for distinguishing between possible isomers of complex natural products. acs.orgnih.govnih.gov By comparing the computationally predicted NMR spectra with experimental data, researchers can confirm the structure and stereochemistry of a newly isolated compound. The DP4+ statistical method is often used in conjunction with DFT-calculated chemical shifts to provide a probability for the correctness of a proposed structure. acs.org

Similarly, the calculation of vibrational frequencies using methods like harmonic vibrational frequency analysis can help in interpreting infrared (IR) spectra. semanticscholar.org These computational approaches are invaluable when experimental data is ambiguous or when dealing with minute quantities of an isolated compound. For the tetrakis monoterpene indole alkaloid alasmontamine A, DFT calculations of its ¹H and ¹³C NMR chemical shifts were instrumental in resolving ambiguities in the experimental assignments. nih.gov

Table 2: Example of Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Revised Indole Alkaloid Structure acs.org

Carbon AtomCalculated δ (ppm)Experimental δ (ppm)
C280.580.1
C3a55.154.3
C7a171.2170.1
C8100.9100.2

This table shows a subset of data for a revised indole alkaloid structure, demonstrating the high accuracy of modern computational methods in predicting NMR chemical shifts.

Transition State Analysis and Reaction Pathway Modeling for Synthetic and Biosynthetic Steps

Computational chemistry provides profound insights into the mechanisms of chemical reactions by allowing for the study of transition states and reaction pathways. For the synthesis and biosynthesis of pseudoindoxyl alkaloids, DFT calculations can be used to model the energetics of proposed reaction steps. This includes the oxidative rearrangement of indoles to pseudoindoxyls, a common transformation in the biosynthesis of these compounds. researchgate.net

By calculating the activation energies for different potential pathways, researchers can predict which reaction is more likely to occur and under what conditions. researchgate.net For example, computational studies on the biosynthesis of brevianamides, which share structural motifs with pseudoindoxyl alkaloids, have elucidated the stereoselectivity of key cyclization reactions. researchgate.netumich.edu These models can guide the development of new synthetic strategies and provide a deeper understanding of enzymatic catalysis in nature.

Computational Insights into Stereoselectivity and Diastereoselectivity in Organic Reactions

The stereochemistry of indole alkaloids is crucial for their biological activity. Computational methods are frequently employed to understand and predict the stereochemical outcomes of synthetic reactions. By modeling the transition states of reactions that form new chiral centers, chemists can rationalize why a particular stereoisomer is formed preferentially.

For instance, in the synthesis of eburnane-type alkaloids, computational analysis of the conformation of reaction intermediates helped to explain the observed diastereoselectivity in cyclization reactions. researchgate.net Similarly, in the synthesis of dimeric indole alkaloids, computational analysis revealed that steric repulsion between a nucleophile and a protecting group directed the stereochemical outcome of a key reaction. jst.go.jp These insights are critical for designing more efficient and selective synthetic routes to complex molecules like this compound.

Molecular Electrostatic Potential Mapping and Frontier Molecular Orbital Analysis

Molecular Electrostatic Potential (MEP) maps and Frontier Molecular Orbital (FMO) analysis are essential computational tools for understanding the reactivity of molecules. The MEP map illustrates the charge distribution on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. biorxiv.orgtandfonline.com For indole alkaloids, MEP maps can predict sites susceptible to electrophilic attack or interaction with biological receptors. biorxiv.org

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. chemmethod.comfrontiersin.org In studies of indole alkaloids, a smaller HOMO-LUMO gap has been correlated with increased bioactivity. chemmethod.com The analysis of HOMO and LUMO distributions reveals the orbitals involved in key electronic transitions and chemical reactions. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Chemoenzymatic Synthesis Methodologies

The synthesis of structurally complex natural products like tetraphylline pseudoindoxyle is a significant challenge for traditional organic synthesis, often requiring lengthy and low-yielding reaction sequences. Chemoenzymatic synthesis, which combines the selectivity of biological catalysts with the practicality of chemical reactions, offers a powerful alternative. nih.govnih.gov This approach can overcome challenges in stereoselectivity and regioselectivity that are often encountered in purely chemical syntheses. nih.gov

Future research in this area will likely focus on a multi-pronged approach. Initially, this would involve the in vitro reconstitution of the early stages of the biosynthetic pathway to produce key precursors. These intermediates can then be subjected to chemical transformations to generate the pseudoindoxyle scaffold. A key advantage of this strategy is the ability to produce enantiomerically pure starting materials, a common hurdle in total synthesis.

Furthermore, the development of scalable chemoenzymatic processes is a critical goal. As demonstrated with the synthesis of other complex molecules, such as heparin therapeutics, a chemoenzymatic approach can be scaled up to produce significant quantities of the target compound. nih.gov This often involves the use of engineered microorganisms to express the necessary enzymes, creating cellular factories for the production of key intermediates. digitellinc.com

The table below outlines a potential chemoenzymatic strategy for this compound, drawing parallels from established methodologies for other complex natural products.

StepDescriptionRationale
1. Biosynthesis of Tryptamine (B22526) Precursor Utilization of engineered E. coli to produce a functionalized tryptamine derivative.Provides a renewable and scalable source of a key chiral building block.
2. Enzymatic Coupling Application of a Pictet-Spenglerase or related enzyme to catalyze the condensation of the tryptamine derivative with a suitable secologanin-type partner.Ensures high stereoselectivity in the formation of the core heterocyclic system.
3. Chemical Transformation A series of chemical steps to convert the enzymatically produced intermediate into the this compound scaffold.Allows for the introduction of functionalities not readily accessible through enzymatic means.

Exploration of Novel Synthetic Pathways for Complex Indole (B1671886) Alkaloids

The pursuit of novel and efficient synthetic routes to complex indole alkaloids is a central theme in modern organic chemistry. acs.orgacs.orgresearchgate.net The development of such pathways not only provides access to these molecules for biological study but also drives the discovery of new chemical reactions and strategies. For this compound, future synthetic explorations will likely focus on strategies that can efficiently construct its unique polycyclic framework.

One promising avenue is the application of palladium-catalyzed cross-coupling reactions, which have been successfully employed in the synthesis of other complex alkaloids like strychnine. acs.orgresearchgate.net These methods allow for the formation of key carbon-carbon and carbon-heteroatom bonds with high precision and control. For instance, a palladium-catalyzed asymmetric allylic substitution could be envisioned for the stereocontrolled construction of a key intermediate, which is then elaborated to the final product. acs.org

Another area of focus will be the development of cascade reactions, where multiple bond-forming events occur in a single operation. This approach significantly increases synthetic efficiency by reducing the number of steps and purification procedures. For a molecule with the complexity of this compound, a well-designed cascade reaction could rapidly assemble the core structure from simpler starting materials.

The table below summarizes some potential novel synthetic strategies for accessing this compound and its analogues.

Synthetic StrategyKey FeaturesPotential Application to this compound
Palladium-Catalyzed Asymmetric Allylic Substitution Enantioselective formation of C-N or C-C bonds.Stereocontrolled introduction of a key substituent on the alicyclic portion of the molecule. acs.org
Domino Olefination/Isomerization/Claisen Rearrangement Rapid construction of complex ring systems from simple precursors.Assembly of the hexahydropyrrolo[2,3-b]indole core. semanticscholar.org
Heck Reaction Formation of a key intramolecular C-C bond to construct a polycyclic system.Cyclization to form the indolenine derivative, a common intermediate in alkaloid synthesis. acs.org

Advanced Mechanistic Studies using Isotopic Labeling

Isotopic labeling is an indispensable tool for elucidating the biosynthetic pathways of natural products and for studying reaction mechanisms. sciencecast.orgnih.govresearchgate.net By incorporating stable isotopes such as ¹³C, ¹⁵N, or ²H into precursor molecules, researchers can trace their metabolic fate and identify the intermediates involved in the formation of the final product. acs.org

For this compound, feeding studies with isotopically labeled tryptophan and other potential precursors in the producing organism would provide definitive evidence for its biosynthetic origins. acs.org This information is crucial for understanding how the plant constructs such a complex molecule and can inform the development of chemoenzymatic synthesis strategies.

Furthermore, isotopic labeling can be used to probe the mechanisms of key chemical reactions in a proposed synthetic pathway. By strategically placing labels at specific positions in a molecule, it is possible to track the movement of atoms and gain insight into the transition states of chemical transformations. This knowledge is invaluable for optimizing reaction conditions and for the rational design of new catalysts.

The following table outlines potential isotopic labeling studies for this compound.

StudyIsotopeObjective
Biosynthetic Pathway Elucidation ¹³C, ¹⁵N-labeled tryptophanTo confirm tryptophan as the precursor to the indole core and to trace the origin of the nitrogen atoms. acs.orgacs.org
Investigation of Rearrangement Mechanisms ²H-labeled intermediatesTo probe the mechanism of key rearrangement steps in the biosynthesis or synthesis of the pseudoindoxyle scaffold. sciencecast.orgresearchgate.net
Metabolic Flux Analysis ¹³C-labeled glucoseTo understand the flow of carbon from primary metabolism into the specialized biosynthetic pathway of this compound.

Computational Design of this compound Analogues with Tailored Chemical Reactivity

Computational chemistry has become an integral part of modern drug discovery and materials science, enabling the in silico design of molecules with specific properties. nih.gov For this compound, computational methods can be employed to design analogues with tailored chemical reactivity, potentially leading to the development of novel catalysts, probes, or therapeutic agents.

By using quantum mechanical calculations, it is possible to model the electronic structure of this compound and to predict its reactivity towards different reagents. This information can be used to design analogues with enhanced or altered reactivity at specific sites in the molecule. For example, the introduction of electron-withdrawing or electron-donating groups at strategic positions could modulate the nucleophilicity or electrophilicity of different parts of the molecule.

Molecular dynamics simulations can also be used to study the conformational landscape of this compound and its analogues. This is particularly important for understanding how the molecule interacts with biological macromolecules, such as enzymes or receptors. By designing analogues with specific conformational preferences, it may be possible to enhance their biological activity or selectivity.

The table below presents a workflow for the computational design of this compound analogues.

StepComputational MethodGoal
1. Baseline Reactivity Profile Density Functional Theory (DFT)To calculate the electron density, frontier molecular orbitals, and reaction transition states of the parent molecule.
2. In Silico Analogue Generation Combinatorial library generationTo create a virtual library of analogues with diverse substituents at various positions. nih.gov
3. Property Prediction Quantitative Structure-Activity Relationship (QSAR)To predict the chemical reactivity and potential biological activity of the designed analogues.
4. Prioritization for Synthesis Scoring and ranking based on predicted propertiesTo select a small number of the most promising analogues for chemical synthesis and experimental evaluation.

Investigation of this compound's Role in Plant Metabolism and Ecological Interactions

The immense structural diversity of plant secondary metabolites is a reflection of their diverse ecological roles. frontiersin.orgnih.gov These compounds often mediate interactions between plants and their environment, including defense against herbivores and pathogens, and communication with symbiotic organisms. nih.govfrontiersin.org Investigating the role of this compound in its native plant producer is crucial for understanding its biological significance.

Ecological studies could explore the distribution of this compound within the plant tissues and its concentration in response to various environmental stimuli, such as herbivory or microbial infection. This could provide clues about its primary function. For example, an increase in concentration upon insect feeding would suggest a role in defense.

The following table outlines potential research avenues to explore the ecological role of this compound.

Research AreaExperimental ApproachPotential Insights
Herbivore Defense Feeding assays with generalist and specialist herbivores.To determine if this compound acts as a feeding deterrent or toxin. researchgate.net
Antimicrobial Activity In vitro assays against a panel of pathogenic and symbiotic fungi and bacteria.To assess its potential role in defending against microbial pathogens or mediating symbiotic relationships. nih.govfrontiersin.org
Metabolic Profiling Liquid chromatography-mass spectrometry (LC-MS) based metabolomics of plant tissues under different conditions.To identify correlations between the abundance of this compound and other metabolites, and to understand its regulation.

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